

Application Notes: High-Throughput Calcium Imaging Assays for Screening nAChR Agonists

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Compound of Interest		
Compound Name:	nAChR agonist 2	
Cat. No.:	B3026481	Get Quote

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Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in various physiological processes, including neurotransmission.[1] These receptors are permeable to cations, and their activation leads to an influx of sodium and calcium ions, resulting in membrane depolarization and the initiation of downstream signaling cascades.[2][3] The influx of calcium is a key event, triggering a wide range of cellular responses, from neurotransmitter release to gene expression.[4] Among the different nAChR subtypes, the homomeric α7 receptor is known for its particularly high permeability to calcium.[5]

Calcium imaging assays are a powerful tool for studying the function of nAChRs and for screening novel compounds that modulate their activity. These assays utilize fluorescent indicators that exhibit a significant change in fluorescence intensity upon binding to intracellular calcium. By monitoring these changes, researchers can quantify the activity of nAChR agonists and antagonists in a high-throughput format.

This document provides a detailed protocol for performing a calcium imaging assay using the fluorescent indicator Fluo-4 AM to characterize the activity of a representative nAChR agonist, Varenicline, on the human neuroblastoma cell line SH-SY5Y, which endogenously expresses several nAChR subtypes, including α 3, α 5, α 7, β 2, and β 4 subunits.



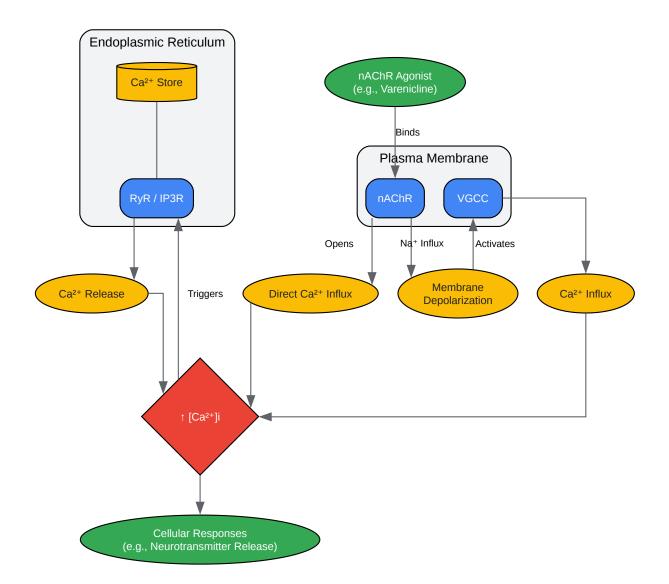
nAChR-Mediated Calcium Signaling Pathway

The activation of nAChRs initiates an increase in intracellular calcium through several mechanisms:

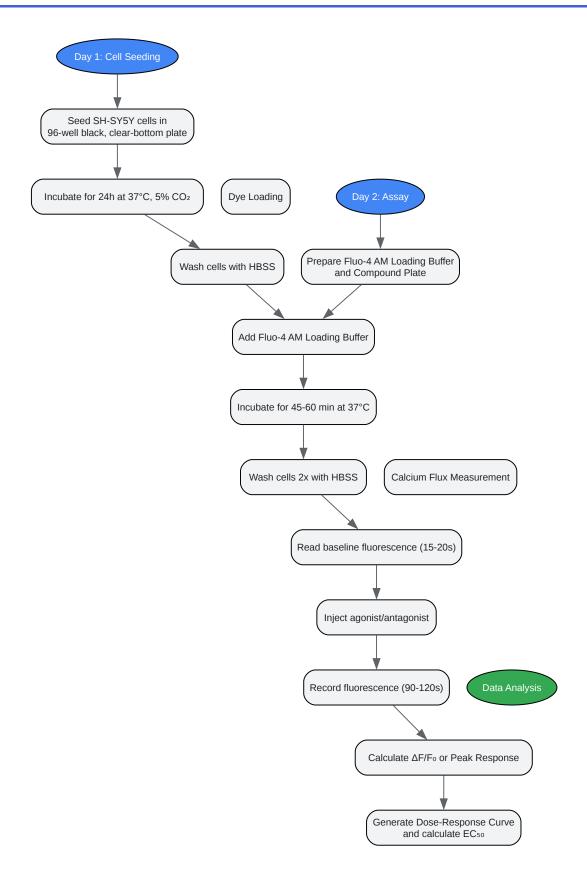
- Direct Calcium Influx: The nAChR channel pore is permeable to Ca^{2+} ions. Upon agonist binding, the channel opens, allowing direct entry of Ca^{2+} into the cytoplasm. The $\alpha 7$ nAChR subtype is especially efficient in this regard.
- Activation of Voltage-Gated Calcium Channels (VGCCs): The influx of Na⁺ and Ca²⁺ through
 the nAChR leads to membrane depolarization. This change in membrane potential can
 activate nearby VGCCs, resulting in a secondary, often larger, influx of Ca²⁺. SH-SY5Y cells
 are known to express both L-type and N-type VGCCs.
- Calcium-Induced Calcium Release (CICR): The initial rise in cytoplasmic Ca²⁺ from the sources above can trigger the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), through ryanodine receptors (RyRs) and IP₃ receptors (IP₃Rs).

These pathways collectively contribute to the transient increase in intracellular calcium concentration that is measured in the imaging assay.









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References

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